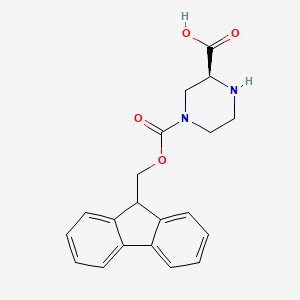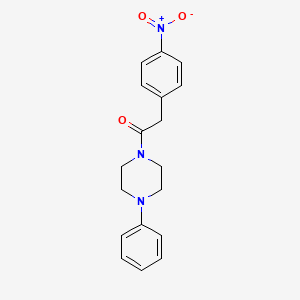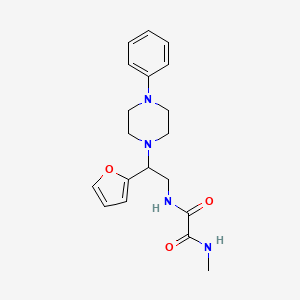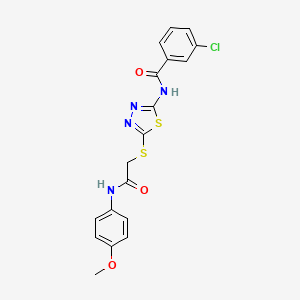
(S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid, commonly known as Fmoc-piperazine-2-carboxylic acid, is a chemical compound used in the field of organic chemistry. It is a derivative of piperazine and is used in the synthesis of peptides and proteins.
Aplicaciones Científicas De Investigación
Piperazine Derivatives in Drug Development
Piperazine derivatives have been identified as crucial scaffolds in the rational design of drugs due to their inclusion in a wide range of therapeutics, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications to the piperazine nucleus significantly impact the medicinal potential of the resultant molecules, suggesting that the specific compound could be part of this broad utility spectrum. The versatility of piperazine-based molecules is highlighted by their successful emergence as a pharmacophore, with certain patents emphasizing the impact of substituent modifications on the pharmacokinetic and pharmacodynamic properties of these molecules (Rathi et al., 2016).
Antimicrobial and Antituberculosis Applications
Piperazine and its analogues have shown potent activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This suggests a promising avenue for the development of new anti-TB molecules using piperazine as a vital building block. The review elaborates on the design, rationale, and structure-activity relationship (SAR) of piperazine-based anti-TB molecules, indicating the potential for the specific compound to contribute to this field if tailored appropriately (Girase et al., 2020).
Biocatalyst Inhibition and Biochemical Applications
Research on carboxylic acids, including derivatives similar to the compound , has revealed their potential as biorenewable chemicals with versatile applications. These compounds can inhibit microbial growth at concentrations below the desired yield and titer, which is crucial for the production of biorenewable fuels and chemicals. Understanding the mechanisms of biocatalyst inhibition by carboxylic acids aids in engineering robust microbial strains for industrial applications, suggesting a potential research avenue for the specified compound (Jarboe et al., 2013).
Exploration of Piperazine's Biological Potentials
The biological and pharmacological properties of piperazine derivatives have been the subject of extensive research, showing a broad spectrum of activities. These compounds have been found in many biologically active compounds with anti-microbial, anti-tubercular, anticonvulsant, anti-depressant, anti-malarial, and anti-inflammatory activities. The exploration of piperazine's biological potentials highlights the significance of such compounds in the development of new therapeutic agents, suggesting that research into specific derivatives like "(S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid" could yield valuable insights into novel treatments (Verma & Kumar, 2017).
Propiedades
IUPAC Name |
(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-19(24)18-11-22(10-9-21-18)20(25)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18,21H,9-12H2,(H,23,24)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXOLCRCKMWZCB-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H](N1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2542460.png)
![2-cyano-N-[(furan-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2542462.png)
![3-[(1-Cyclobutylaziridin-2-yl)methoxy]-8-methoxyquinoline](/img/structure/B2542463.png)



![(Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2542473.png)
![Tert-butyl N-[[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methyl]carbamate](/img/structure/B2542474.png)

amine hydrochloride](/img/structure/B2542476.png)

![3-chloro-4-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2542478.png)
![2-methoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol](/img/structure/B2542479.png)
![N-[(2-chlorophenyl)methyl]-4-iodobenzene-1-sulfonamide](/img/structure/B2542482.png)